REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:17])([CH3:16])[C:3]#[C:4][CH2:5][CH2:6][CH2:7][CH2:8][O:9]C1CCCCO1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>CO>[CH3:17][Si:2]([CH3:1])([CH3:16])[C:3]#[C:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9] |f:1.2|
|
Name
|
1-Trimethylsilyl[6-(oxacyclohex-2-yloxy)]hex-1-yne
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
C[Si](C#CCCCCOC1OCCCC1)(C)C
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methylene chloride
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
afforded a residue which
|
Type
|
DISTILLATION
|
Details
|
was distilled (b.p. 96° C., 3 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C#CCCCCO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.6 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |